3-Phenylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpyrrolidin-3-amine is a chemical compound with the molecular formula C10H14N2 . It is a compound that falls under the category of nitrogen heterocycles .
Molecular Structure Analysis
The molecular structure of 3-Phenylpyrrolidin-3-amine consists of a five-membered pyrrolidine ring attached to a phenyl group . The InChI code for this compound is 1S/C10H14N2/c11-10(6-7-12-8-10)9-4-2-1-3-5-9/h1-5,12H,6-8,11H2 .Physical And Chemical Properties Analysis
3-Phenylpyrrolidin-3-amine has a molecular weight of 162.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 162.115698455 g/mol .Scientific Research Applications
Enantiodivergent Synthesis
3-Phenylpyrrolidin-3-amine has been utilized in the enantiodivergent synthesis of specific pyrrolidinones. This process involves using chirality transfer agents to create enantiomerically enriched compounds, which are crucial in various pharmaceutical applications due to their potential in achieving high specificity and efficacy in drug action (Camps et al., 2007).
Antitumor and Antimicrobial Applications
Compounds synthesized from 3-Phenylpyrrolidin-3-amine have shown promise in antitumor and antimicrobial applications. An example is the microwave-assisted synthesis of specific hydroxypyrrolidinones, which demonstrate significant purity and yield in eco-friendly conditions (Azmy et al., 2018).
Parallel Synthesis in Medicinal Chemistry
3-Phenylpyrrolidin-3-amine derivatives are used in the parallel synthesis of pyrimidine-carboxamides, which are important in medicinal chemistry for drug discovery and development. This method allows for the rapid and efficient creation of diverse compound libraries (Črček et al., 2012).
Catalytic Applications
The amine has been used in catalytic processes, such as dynamic kinetic resolution, to produce enantiomerically enriched compounds. This method is crucial for the synthesis of chiral molecules, which have wide-ranging applications in pharmaceuticals (Koszelewski et al., 2009).
Synthesis of Anticonvulsant and Nootropic Derivatives
3-Phenylpyrrolidin-3-amine is used in the synthesis of 4-phenylpyrrolidone derivatives that show anticonvulsant and nootropic activities. This highlights its potential in the development of new therapeutic agents for neurological conditions (Zhmurenko et al., 2019).
Palladium-mediated Reactions
The compound plays a role in palladium-mediated reactions, particularly in N-arylation of heterocyclic diamines. This has implications in the development of novel organic synthesis methods (Cabello-Sanchez et al., 2007).
Safety And Hazards
properties
IUPAC Name |
3-phenylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-10(6-7-12-8-10)9-4-2-1-3-5-9/h1-5,12H,6-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZSGLDYUYQPLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpyrrolidin-3-amine | |
CAS RN |
116169-48-3 |
Source
|
Record name | 3-phenylpyrrolidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.